4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid
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Overview
Description
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is also known by its IUPAC name, 4-(1-acryloylpyrrolidin-2-yl)benzoic acid . This compound is characterized by the presence of a benzoic acid moiety attached to a pyrrolidine ring, which is further substituted with an acryloyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes. This can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Acryloylpyrrolidin-2-yl)benzoic acid: Similar structure but with different substituents.
4-(1-Prop-2-enoylpyrrolidin-2-yl)phenol: Similar structure with a phenol group instead of a benzoic acid moiety.
Uniqueness
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acryloyl and benzoic acid moieties allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
4-(1-prop-2-enoylpyrrolidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-13(16)15-9-3-4-12(15)10-5-7-11(8-6-10)14(17)18/h2,5-8,12H,1,3-4,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLBAZMTDDOGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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